1-(2,2-dimethylpropanoyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide
Overview
Description
1-(2,2-dimethylpropanoyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,2-dimethylpropanoyl)-N-(4-methoxyphenyl)-3-piperidinecarboxamide is 318.19434270 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds for Anti-Inflammatory and Analgesic Agents
A study conducted by A. Abu‐Hashem et al. (2020) explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, showing promise for therapeutic applications.
Development of Fluorescent Ligands for Human 5-HT1A Receptors
E. Lacivita et al. (2009) synthesized a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety. These compounds displayed very high to moderate 5-HT1A receptor affinity and good fluorescence properties, suggesting potential applications in imaging and diagnostic procedures (Lacivita et al., 2009).
Synthesis and Biological Investigation of Piperidin-4-ones
V. Mohanraj and S. Ponnuswamy (2017) focused on the synthesis and biological investigation of N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones. These compounds were analyzed for their antibacterial activity and antioxidant properties, offering insights into their potential pharmacological effects (Mohanraj & Ponnuswamy, 2017).
Synthesis of Electrochromic Aromatic Polyamides
Guey‐Sheng Liou and Cha-Wen Chang (2008) developed a new triphenylamine-containing aromatic diamine used to prepare a series of novel polyamides with pendent 4,4'-dimethoxy-substituted triphenylamine (TPA) units. These materials demonstrated good solubility, thermal stability, and electrochromic properties, highlighting their potential for applications in electronic devices (Liou & Chang, 2008).
Properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)17(22)20-11-5-6-13(12-20)16(21)19-14-7-9-15(23-4)10-8-14/h7-10,13H,5-6,11-12H2,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPFEWGWAYBWQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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